(1-Methylpiperidin-4-YL)acetaldehyde
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Overview
Description
(1-Methylpiperidin-4-YL)acetaldehyde is an organic compound with the molecular formula C₈H₁₅NO. It is a derivative of piperidine, featuring a methyl group at the nitrogen atom and an acetaldehyde functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Methylpiperidin-4-YL)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of (1-Methylpiperidin-4-YL)methanol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired aldehyde. The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of (1-Methylpiperidin-4-YL)acetonitrile, followed by hydrolysis. This method allows for large-scale production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Methylpiperidin-4-YL)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (1-Methylpiperidin-4-YL)acetic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to (1-Methylpiperidin-4-YL)methanol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: (1-Methylpiperidin-4-YL)acetic acid.
Reduction: (1-Methylpiperidin-4-YL)methanol.
Substitution: Depending on the nucleophile, various substituted piperidine derivatives.
Scientific Research Applications
(1-Methylpiperidin-4-YL)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-4-YL)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This reactivity is exploited in biochemical assays to study enzyme function and inhibition.
Comparison with Similar Compounds
Similar Compounds
(1-Methylpiperidin-4-YL)methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
(1-Methylpiperidin-4-YL)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(1-Methylpiperidin-4-YL)acetonitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness
(1-Methylpiperidin-4-YL)acetaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-5-2-8(3-6-9)4-7-10/h7-8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBGFQHGJXQUKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616672 |
Source
|
Record name | (1-Methylpiperidin-4-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10333-64-9 |
Source
|
Record name | (1-Methylpiperidin-4-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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